Cephalosporin C Zinc Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXJQZBKOMFQK-OOARYINLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017261 | |
| Record name | Cephalosporin C zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12567-06-5, 59143-60-1 | |
| Record name | Cephalosporin C zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOSPORIN C ZINC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Cephalosporin C Zinc Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalosporin C is a pivotal beta-lactam antibiotic, serving as a foundational precursor for a multitude of semi-synthetic cephalosporin drugs. Its isolation and purification from fermentation broths are critical steps in the pharmaceutical manufacturing pipeline. The formation of the zinc salt of Cephalosporin C is a widely employed strategy to enhance its stability and facilitate its recovery. This technical guide provides a comprehensive overview of the synthesis and characterization of Cephalosporin C zinc salt, intended for researchers, scientists, and professionals in drug development. It details experimental protocols for its synthesis via precipitation and outlines a suite of analytical techniques for its thorough characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum, is a cornerstone of the cephalosporin family of antibiotics.[1] While active in its own right, its primary value lies in its role as a starting material for the synthesis of more potent, broad-spectrum cephalosporin derivatives. The initial recovery of Cephalosporin C from the fermentation broth presents a significant challenge due to its low concentration and inherent instability under certain pH and temperature conditions.
The formation of a zinc salt is a crucial downstream processing step that addresses these challenges. The zinc salt of Cephalosporin C exhibits lower solubility in aqueous solutions compared to its alkali metal salt counterparts, enabling its efficient precipitation and separation from the complex fermentation medium.[2] Furthermore, the zinc salt form is reported to possess enhanced thermal stability, which is advantageous for storage and subsequent chemical modifications. This guide provides detailed methodologies for the synthesis and comprehensive characterization of this compound.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through a controlled precipitation process from the clarified fermentation broth of Acremonium chrysogenum.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Precipitation from Fermentation Broth
Objective: To precipitate Cephalosporin C from a clarified fermentation broth as its zinc salt.
Materials:
-
Clarified Cephalosporin C fermentation broth
-
Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Acetone (for washing)
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
pH meter
-
Temperature probe
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation: The crude fermentation broth from Acremonium chrysogenum is first filtered or centrifuged to remove mycelia and other insoluble materials, yielding a clarified broth.[3]
-
pH Adjustment: The pH of the clarified broth is adjusted to a range of 6.4 to 7.8 for optimal stability of Cephalosporin C.[4]
-
Precipitation: The clarified broth is cooled to approximately 4°C in the jacketed reaction vessel with continuous stirring.[2] A solution of zinc chloride or zinc sulfate is then slowly added to the broth. The addition of Zn²⁺ ions leads to the formation of the sparingly soluble this compound, which precipitates out of the solution.[4]
-
Maturation: The resulting slurry is stirred for a period of time (e.g., 1-2 hours) at the same low temperature to allow for complete precipitation.
-
Isolation: The precipitate is collected by centrifugation or filtration.
-
Washing: The collected solid is washed with cold deionized water and subsequently with a solvent like acetone to remove residual impurities.[5]
-
Drying: The washed this compound is dried under vacuum at a low temperature (e.g., 30-40°C) to a constant weight.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stability.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying the amount of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate adjusted to pH 6.0) and an organic modifier like acetonitrile.[6] The exact ratio is optimized for best separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[6]
-
Detection: UV detection at a wavelength where Cephalosporin C has significant absorbance, commonly around 240-260 nm.[3][7]
-
Sample Preparation: A known concentration of the this compound is dissolved in the mobile phase or a suitable solvent, filtered, and injected into the HPLC system.
-
Analysis: The retention time and peak area are used to identify and quantify the this compound, respectively, by comparison with a reference standard.
Data Presentation:
| Parameter | Typical Value/Range | Reference |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 6.0) | [6] |
| Flow Rate | 1.0 - 1.5 mL/min | [6] |
| Detection Wavelength | 240 - 260 nm | [3][7] |
| Linearity Range | 5 - 400 µg/mL (for various cephalosporins) | [3] |
| Limit of Detection (LOD) | 0.018 - 0.03 µg/mL (for various cephalosporins) | [7] |
| Limit of Quantification (LOQ) | 0.056 - 0.09 µg/mL (for various cephalosporins) | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are employed.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). To improve solubility in some solvents, the pH may need to be adjusted.[8]
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY and HMBC can be used for more detailed structural assignments.[4]
Data Presentation (Illustrative for Cephalosporin Derivatives):
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Reference |
| 2 | ~45.4 | ~3.7-4.1 (d, J≈18.6 Hz) | [4] |
| 3 | Variable (C-3') | - | [4] |
| 4 | Variable (carboxyl) | - | [4] |
| 6 | Variable | Variable | [4] |
| 7 | Variable | Variable | [4] |
| 8 (C=O) | Variable (lactam) | - | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H and N-H stretching (from amino and carboxyl groups) | [9] |
| ~1765 | C=O stretching of the β-lactam ring | [10] |
| ~1650 | C=O stretching of the amide group | [10] |
| ~1600 | N-H deformation and C-N stretching of the amide | [10] |
| ~1400 | Symmetric stretching of the carboxylate group | [9] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent, such as water or a buffer solution.
-
Sample Preparation: A dilute solution of the sample is prepared in the chosen solvent.
-
Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.
Data Presentation:
| Parameter | Typical Value/Range | Reference |
| λmax (in 0.1 N HCl) | ~281 nm (for Cefuroxime axetil, a cephalosporin) | [5] |
| Molar Absorptivity (ε) | Varies significantly with the specific cephalosporin and conditions | [5][11] |
| Beer's Law Range | Typically in the µg/mL range | [5] |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in an aluminum or alumina crucible.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA measures the change in mass, while the DSC measures the heat flow as a function of temperature.
Data Presentation (Illustrative for a Hydrated Salt):
| Analysis | Temperature Range (°C) | Observation |
| TGA | 30 - 150 | Mass loss corresponding to the removal of water of hydration. |
| DSC | 30 - 150 | Endothermic peak corresponding to dehydration. |
| TGA | > 200 | Onset of decomposition with significant mass loss. |
| DSC | > 200 | Exothermic or endothermic peaks associated with decomposition. |
Powder X-ray Diffraction (PXRD)
PXRD is used to determine the crystallinity of the this compound.
Experimental Protocol:
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: The powdered sample is placed on a sample holder.
-
Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles (e.g., 5-50°).
Data Presentation: A typical PXRD pattern for a crystalline material shows sharp, well-defined peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal structure of the compound. An amorphous sample would show a broad halo with no distinct peaks.
Note: A specific PXRD pattern for this compound is not available in the searched literature. The description above outlines the expected outcome for a crystalline sample.
Conclusion
The synthesis of this compound via precipitation is a robust and efficient method for its recovery from fermentation broths, offering advantages in terms of yield and product stability. A comprehensive characterization using a combination of chromatographic, spectroscopic, thermal, and crystallographic techniques is imperative to ensure the quality, purity, and identity of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers involved in the development and manufacturing of cephalosporin-based active pharmaceutical ingredients. Further research to establish a complete and publicly available dataset of all characterization parameters for this compound would be beneficial for the scientific community.
References
- 1. Synthesis of Cephalosporin C from Sulfate by Mutants of Cephalosporium acremonium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5403929A - Process for preparing alkali salts of cephalosporin C - Google Patents [patents.google.com]
- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 6. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. This compound | TargetMol [targetmol.com]
- 9. Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"enhanced stability of Cephalosporin C Zinc Salt compared to sodium salt"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin C is a foundational molecule in the synthesis of a wide array of semi-synthetic cephalosporin antibiotics. Its stability during production, purification, and storage is a critical factor influencing yield, purity, and ultimately, the quality of the final active pharmaceutical ingredient (API). While commonly handled as a sodium salt, the zinc salt of Cephalosporin C offers significant advantages in terms of stability. This technical guide provides an in-depth analysis of the enhanced stability of Cephalosporin C zinc salt compared to its sodium counterpart, supported by a review of relevant scientific literature. We will delve into the underlying reasons for this stability, present available comparative data, and detail the experimental protocols necessary for such stability-indicating studies.
Enhanced Thermal Stability of the Zinc Salt
One of the most notable advantages of the zinc salt of Cephalosporin C is its superior stability under thermal stress. This characteristic is particularly beneficial during the downstream processing and storage of the compound. While direct quantitative comparisons in the literature are scarce, the prevalent use of zinc precipitation in the industrial recovery of Cephalosporin C from fermentation broths is partly attributable to the greater stability of the resulting zinc salt.
Key Observations:
-
The formation of a coordination complex between the zinc ion and the Cephalosporin C molecule is believed to be a key factor in its enhanced thermal stability.
-
This interaction likely restricts the molecular mobility and conformational changes that can lead to degradation at elevated temperatures.
Comparative Stability in Solution
The stability of cephalosporins in aqueous solution is highly dependent on pH. Degradation pathways for cephalosporins in solution are well-documented and primarily involve hydrolysis of the β-lactam ring.
Data Summary: Stability Comparison
The following table summarizes the qualitative and conceptual differences in stability between Cephalosporin C zinc and sodium salts based on available information. It is important to note that direct quantitative, side-by-side experimental data is limited in publicly accessible literature.
| Parameter | This compound | Cephalosporin C Sodium Salt | Remarks |
| Thermal Stability | More Stable | Less Stable | The zinc salt is reported to be more resistant to heat-induced degradation. |
| Aqueous Stability | Generally Less Soluble | More Soluble | Lower solubility of the zinc salt can contribute to its stability in certain processing steps by limiting its availability for degradation in aqueous media. |
| Solid-State Stability | Generally More Stable | Susceptible to Degradation | The crystalline structure of the zinc salt likely contributes to its enhanced stability in the solid state. |
Experimental Protocols
To rigorously quantify the stability differences between Cephalosporin C zinc and sodium salts, a series of well-defined experimental protocols should be followed. These protocols are based on established methods for stability-indicating analysis of cephalosporins and adhere to principles outlined in ICH guidelines.
Protocol 1: Forced Degradation Studies
Objective: To investigate the intrinsic stability of Cephalosporin C zinc and sodium salts under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and Cephalosporin C sodium salt at a concentration of 1 mg/mL in appropriate solvents (e.g., purified water, buffers).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solutions with 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Treat the sample solutions with 0.1 N NaOH at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solution): Heat the sample solutions at 80°C for 24, 48, and 72 hours.
-
Thermal Degradation (Solid State): Expose the solid powders of both salts to 105°C for 24, 48, and 72 hours.
-
Photostability: Expose the sample solutions and solid powders to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Cephalosporin C from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a range where the analyte is stable) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for Cephalosporin C (e.g., around 260 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Logical Workflow for Comparative Stability Study
Caption: Workflow for the comparative stability study of Cephalosporin C salts.
Degradation Signaling Pathway of Cephalosporins
Caption: Simplified degradation pathways for Cephalosporin C.
Conclusion
The available evidence strongly suggests that this compound possesses enhanced stability compared to its sodium salt, particularly in the solid state and under thermal stress. This stability is a key reason for its use in the industrial isolation and purification of Cephalosporin C. For drug development professionals, the choice of salt form can have significant implications for the robustness of the manufacturing process and the shelf-life of the intermediate. To fully quantify these stability advantages, rigorous, head-to-head forced degradation and long-term stability studies using validated stability-indicating analytical methods are essential. The protocols and workflows outlined in this guide provide a comprehensive framework for conducting such investigations.
An In-depth Technical Guide to the Antibacterial and Antimicrobial Properties of Cephalosporin C Zinc Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalosporin C is a foundational molecule in the vast class of β-lactam antibiotics. While its intrinsic antibacterial activity is modest compared to its semi-synthetic derivatives, its unique chemical scaffold has been the basis for the development of numerous life-saving drugs. The zinc salt of Cephalosporin C is a stable form of this antibiotic, primarily utilized as an intermediate in the manufacturing of more potent cephalosporins. This technical guide provides a comprehensive overview of the known antibacterial and antimicrobial properties of Cephalosporin C, with a focus on the implications of its formulation as a zinc salt. This document synthesizes available quantitative data, details relevant experimental protocols for antimicrobial susceptibility testing, and visualizes key concepts through diagrams to support further research and development in the field of antimicrobial agents.
Introduction
Cephalosporins represent one of the most clinically important classes of antibiotics, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability. Cephalosporin C, the parent compound of this class, was first isolated from the fungus Acremonium chrysogenum. While not a potent therapeutic agent in its own right, its 7-aminocephalosporanic acid (7-ACA) nucleus is a critical building block for the semi-synthetic cephalosporins that dominate the clinical landscape.
The formation of metal complexes with cephalosporins has been an area of interest, with studies suggesting that such complexes can exhibit enhanced stability and, in some cases, improved antimicrobial activity compared to the parent compounds.[1][2] Cephalosporin C Zinc Salt is a stable, crystalline form of Cephalosporin C, which facilitates its purification and handling during the industrial production of 7-ACA.[3] This guide will explore the known antibacterial properties of Cephalosporin C and discuss the potential influence of the zinc ion on its antimicrobial profile.
Mechanism of Action
Like all β-lactam antibiotics, the antibacterial activity of Cephalosporin C stems from its ability to interfere with the synthesis of the bacterial cell wall.[4][5] The core of this mechanism is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[6]
The proposed sequence of events is as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of Cephalosporin C mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs.
-
Inhibition of Transpeptidation: Upon binding, the β-lactam ring is cleaved, forming a stable, covalent acyl-enzyme intermediate with the PBP. This acylation inactivates the transpeptidase function of the PBP.
-
Disruption of Cell Wall Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, weakening the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.
Figure 1: Mechanism of Bacterial Cell Wall Synthesis Inhibition by Cephalosporin C.
Antibacterial Spectrum and Potency
The antibacterial spectrum of Cephalosporin C itself is relatively narrow, with greater activity against some Gram-positive bacteria than Gram-negative bacteria. This is partly due to the difficulty of penetrating the outer membrane of Gram-negative organisms and its susceptibility to certain β-lactamases.[7][8]
Quantitative Data
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | - | 31 | [10] |
| Corynebacterium diphtheriae | - | 15.6 | [10] |
| Escherichia coli | - | 125 | [10] |
| Haemophilus influenzae | - | 31 | [10] |
| Neisseria gonorrhoeae | Clinical Isolates | 1.9-15.6 | [10] |
Note: The above data is for Cephalosporin C, not specifically the zinc salt. Further research is required to determine the precise MIC values for this compound. Studies on other cephalosporin-metal complexes have shown that the metal ion can influence antibacterial activity. For instance, Zinc(II)-cefalexin was found to be more active against S. aureus and E. coli than cefalexin sodium.[9]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of a compound is typically performed by measuring its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for two standard assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][11][12]
Broth Microdilution Method (CLSI Guideline)
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer, depending on solubility) at a concentration of at least 1000 µg/mL.[13]
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations in the microtiter plate. Each well will contain 100 µL of the diluted antimicrobial agent.[13]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final volume of 200 µL per well.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
-
Figure 2: Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method (EUCAST Guideline)
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution.
-
For each concentration, add a defined volume of the antimicrobial solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.[11]
-
Pour the agar into sterile petri dishes and allow them to solidify.[11]
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Spot-inoculate the prepared agar plates with the standardized bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.[11]
-
Conclusion and Future Directions
This compound is a crucial intermediate in the production of a wide array of life-saving cephalosporin antibiotics. While its own antibacterial activity is limited, the fundamental mechanism of action, involving the inhibition of bacterial cell wall synthesis, is the cornerstone of the therapeutic efficacy of its derivatives. The available data on Cephalosporin C provides a baseline for its antimicrobial spectrum, but a comprehensive evaluation of the zinc salt's specific activity is warranted.
Future research should focus on several key areas:
-
Quantitative Antimicrobial Susceptibility Testing: A systematic determination of the MIC values of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is essential to fully characterize its antimicrobial profile.
-
Comparative Studies: Direct comparative studies of the antibacterial potency of this compound versus other salt forms (e.g., sodium salt) would elucidate the specific contribution of the zinc ion to its activity.
-
Mechanism of Enhanced Activity: If the zinc salt is found to have superior activity, further studies should investigate the underlying mechanisms, such as altered cell permeability or enhanced binding to PBPs.
A deeper understanding of the antimicrobial properties of this compound could not only optimize its use in the synthesis of new antibiotics but also potentially reveal novel strategies for combating antimicrobial resistance.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cephalosporins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 6. Cephalosporin - Wikipedia [en.wikipedia.org]
- 7. Cefoxitin - Wikipedia [en.wikipedia.org]
- 8. Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Sapphire North America [sapphire-usa.com]
- 11. youtube.com [youtube.com]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antibiotic Era: An In-depth Technical Guide to the Early Research and Development of Cephalosporin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal research and development of Cephalosporin C, a foundational β-lactam antibiotic. It delves into the critical early stages of its discovery, the intricacies of its fermentation, the methodologies for its isolation and purification, the scientific journey to elucidate its chemical structure, and its initial biological activity. This document is intended to serve as a detailed resource, offering insights into the pioneering experimental protocols and quantitative data that paved the way for a new class of life-saving therapeutics.
Introduction: A Serendipitous Discovery in Sardinia
The story of Cephalosporin C begins in 1945 with the astute observations of Italian pharmacologist Giuseppe Brotzu.[1] He noted that a fungus, later identified as Cephalosporium acremonium (now Acremonium chrysogenum), isolated from a sewage outfall in Cagliari, Sardinia, produced substances with antibacterial properties.[1][2] This fungus exhibited inhibitory action against Salmonella typhi, the causative agent of typhoid fever, including strains that were resistant to penicillin due to β-lactamase production.[1][3]
Intrigued by these findings, a team at the Sir William Dunn School of Pathology at the University of Oxford, which included Sir Howard Florey, Sir Edward Abraham, and Guy Newton, embarked on a detailed investigation of Brotzu's fungus in the late 1940s and early 1950s.[4][5] Their work led to the isolation of several distinct antibiotic substances, among which was a hydrophilic compound they named Cephalosporin C.[6] This molecule, while not exceptionally potent in its natural form, possessed a remarkable and highly desirable trait: stability against penicillinase, the enzyme responsible for penicillin resistance in many bacteria.[3][5] This property marked Cephalosporin C as a molecule of significant therapeutic potential and the progenitor of a vast new class of antibiotics.
The timeline of these early discoveries is crucial to understanding the development trajectory of this important antibiotic.
Key Milestones in the Early History of Cephalosporin C
| Year | Milestone | Key Individuals/Institutions |
|---|---|---|
| 1945 | Discovery of the antibiotic-producing fungus Cephalosporium acremonium. | Giuseppe Brotzu |
| 1948 | Brotzu publishes his findings on the fungus and its antibacterial activity.[5] | Giuseppe Brotzu |
| Late 1940s | Researchers at the University of Oxford begin to investigate Brotzu's fungus. | Sir Howard Florey, Sir Edward Abraham, Guy Newton |
| 1953 | Isolation of Cephalosporin C.[5] | Sir Edward Abraham, Guy Newton |
| 1961 | The chemical structure of Cephalosporin C is fully elucidated.[5] | Sir Edward Abraham, Guy Newton |
Fermentation of Acremonium chrysogenum
The production of Cephalosporin C in the early days was entirely dependent on the submerged fermentation of Acremonium chrysogenum. The optimization of the fermentation medium and process parameters was a critical area of research to enhance the yield of this novel antibiotic.
Fermentation Medium Composition
Early fermentation media were complex, often utilizing undefined natural products to support the growth of the fungus and the production of the antibiotic. While specific recipes varied, a common theme was the inclusion of a carbon source, a nitrogen source, and various mineral salts.
Table 2.1: Representative Early Fermentation Medium Components for Cephalosporin C Production
| Component Category | Example Components | Typical Concentration (g/L) |
|---|---|---|
| Carbon Source | Sucrose, Glucose, Lactose, Molasses | 30-50 |
| Nitrogen Source | Corn Steep Liquor, Peanut Meal, Ammonium Sulfate | 10-30 |
| Phosphate Source | Potassium Dihydrogen Phosphate | 1.5 |
| Sulfur Source | Methionine | 4 |
| Trace Elements | Magnesium Sulfate, Iron Sulfate, etc. | 0.3 (MgSO4) and trace amounts |
| pH Buffer | Calcium Carbonate | 5-10 |
Note: These concentrations are representative and were subject to considerable variation and optimization in early research.
The Critical Role of Methionine
A key discovery in the early fermentation studies was the significant stimulatory effect of methionine on Cephalosporin C production.[7] The addition of methionine to the fermentation medium was found to dramatically increase the antibiotic yield. Further research elucidated that methionine serves two primary functions in this context:
-
Sulfur Donor: The sulfur atom in the dihydrothiazine ring of the Cephalosporin C molecule is derived from methionine.
-
Inducer of Biosynthetic Enzymes: Methionine was found to induce the expression of key enzymes in the Cephalosporin C biosynthetic pathway, including δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase and isopenicillin N synthase.[7]
Experimental Protocol: Shake Flask Fermentation
The following protocol is a representative example of a laboratory-scale shake flask fermentation for the production of Cephalosporin C during the early research phase.
Materials:
-
Spore suspension of Acremonium chrysogenum
-
Sterile fermentation medium (as described in Table 2.1)
-
Sterile 250 mL Erlenmeyer flasks with cotton plugs
-
Incubator shaker
Procedure:
-
Prepare the fermentation medium and dispense 50 mL into each 250 mL Erlenmeyer flask.
-
Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.
-
After cooling to room temperature, inoculate each flask with 1 mL of the Acremonium chrysogenum spore suspension.
-
Incubate the flasks on a rotary shaker at 200-250 rpm and a constant temperature of 25-28°C.
-
The fermentation is typically carried out for 5 to 7 days.
-
Samples of the fermentation broth can be aseptically withdrawn at regular intervals to monitor fungal growth and antibiotic production.
Isolation and Purification of Cephalosporin C
The hydrophilic nature of Cephalosporin C presented challenges for its isolation and purification from the complex fermentation broth. Unlike penicillin, which could be readily extracted into organic solvents, new methods had to be developed.
Early Purification Strategies
Initial purification efforts involved a multi-step process that combined precipitation and ion-exchange chromatography. A significant breakthrough was the use of acetone to precipitate impurities from the filtered broth, a crucial step in preparing the extract for chromatographic separation.
Experimental Protocol: Isolation and Purification
The following protocol is based on early methods developed for the purification of Cephalosporin C, which laid the groundwork for large-scale production.
Materials:
-
Fermentation broth containing Cephalosporin C
-
Filter aid (e.g., Celite)
-
Acetone
-
Cation-exchange resin (e.g., Dowex 50 in H+ form)
-
Anion-exchange resin (e.g., Amberlite IR-68 in acetate form)
-
Sodium acetate buffer (pH 3.5-4.0)
-
Methanol
-
Rotary evaporator
Procedure:
-
Removal of Mycelia: The fermentation broth is filtered using a filter aid to remove the fungal mycelia and other insoluble materials.
-
Acetone Precipitation of Impurities: The clarified filtrate is diluted with approximately 2-3 volumes of cold acetone. This causes the precipitation of gummy, low-potency impurities. The mixture is allowed to settle and is then refiltered.
-
Cation-Exchange Chromatography: The acetone-treated filtrate is passed through a column packed with a cation-exchange resin in the hydrogen form. This step removes cationic impurities.
-
Anion-Exchange Chromatography (Adsorption): The effluent from the cation-exchange column is then passed through a column containing an anion-exchange resin in the acetate form. Cephalosporin C, being anionic at the process pH, adsorbs to the resin.
-
Elution: The Cephalosporin C is eluted from the anion-exchange resin using a sodium acetate buffer with a pH in the range of 3.5 to 4.0.
-
Concentration and Crystallization: The eluate is concentrated under vacuum at a low temperature (not exceeding 30°C) to a thick syrup. Seeding with a few crystals of pure Cephalosporin C can be used to induce crystallization.
-
Final Product Recovery: The resulting crystalline slurry is diluted with methanol to improve filterability. The crystalline Cephalosporin C is then collected by filtration and air-dried.
References
- 1. Biosynthesis and control of beta-lactam antibiotics: the early steps in the "classical" tripeptide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallization and preliminary X-ray analysis of cephalosporin C acylase from Pseudomonas sp. strain N176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cephalosporin C - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cephalosporin C Zinc Salt in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin C is a β-lactam antibiotic, a class of drugs that acts by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other cephalosporins, its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][4] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[3] The zinc salt of Cephalosporin C is a specific formulation used in research settings.[5][6] While its potent inhibitory effect on the human SAMHD1 enzyme is well-documented, its application in bacteriology is less characterized.[5][6][7][8] These notes provide the necessary protocols to investigate its antibacterial spectrum and potency.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins target the transpeptidation step in peptidoglycan synthesis. The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to bind to the active site of PBPs. This binding is covalent and irreversible, effectively inactivating the enzyme and halting cell wall construction.
Diagram 1: Simplified signaling pathway of Cephalosporin C action.
Quantitative Data Presentation
The following tables are templates for presenting antibiotic susceptibility data for Cephalosporin C Zinc Salt. The values provided are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 4 | 1 | 2 |
| Escherichia coli | 25922 | 1 - 16 | 4 | 8 |
| Pseudomonas aeruginosa | 27853 | 8 - >128 | 32 | 128 |
| Streptococcus pneumoniae | 49619 | 0.125 - 1 | 0.25 | 0.5 |
Table 2: Illustrative Zone Diameter Data for Disk Diffusion Testing (30 µg Disk)
| Bacterial Strain | ATCC Number | Zone Diameter Range (mm) | Interpretive Criteria (S/I/R) |
| Staphylococcus aureus | 25923 | 22 - 30 | ≥21 / 18-20 / ≤17 |
| Escherichia coli | 25922 | 18 - 26 | ≥20 / 17-19 / ≤16 |
| Pseudomonas aeruginosa | 27853 | 10 - 18 | ≥16 / 13-15 / ≤12 |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[9][10]
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or appropriate acidic buffer (e.g., 0.1 M HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solubilization: Based on supplier datasheets, this compound has limited solubility in water but dissolves in DMSO or acidic solutions.[2][5]
-
For DMSO: Add a precise volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). Use of ultrasonication may be required to fully dissolve the compound.[1][5]
-
For Acidic Solution: Alternatively, dissolve in a small volume of 0.1 M HCl and then dilute with sterile water.[2]
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.[1][5]
Diagram 2: Workflow for stock solution preparation.
Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
This compound stock solution
-
Sterile diluent (e.g., saline or CAMHB)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution:
-
Prepare a working solution of this compound in CAMHB.
-
Add 50 µL of the working solution to the first column of wells, resulting in a total volume of 100 µL.
-
Using a multichannel pipette, perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control wells). The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and inoculum, but no drug.
-
Sterility Control: Wells containing CAMHB only.
-
Solvent Control: If using DMSO, include wells with the highest concentration of DMSO used in the experiment to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Disk Diffusion (Kirby-Bauer) for Zone of Inhibition
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[6][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
This compound solution of known concentration
-
Forceps
Procedure:
-
Disk Preparation: Aseptically apply a defined amount of this compound solution onto sterile paper disks (e.g., 10 µL to create a 30 µg disk) and allow them to dry completely in a sterile environment.
-
Plate Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension, remove excess fluid by pressing against the inside of the tube, and streak the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even coverage.
-
Disk Application: Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).
Diagram 3: Experimental workflow for the disk diffusion assay.
Considerations and Further Research
-
Influence of Zinc: The zinc moiety may have its own antibacterial properties. Studies have shown that other zinc salts, such as zinc chloride and zinc sulfate, can inhibit the growth of bacteria like Streptococcus mutans.[12] It is advisable to test a zinc salt control (e.g., ZnCl₂) at equivalent molar concentrations of zinc to determine if there is a synergistic or additive effect.
-
Comparative Studies: To fully characterize the antibacterial profile of this compound, it should be tested in parallel with other forms of Cephalosporin C (e.g., sodium salt) and against a panel of clinically relevant cephalosporins (e.g., cefotaxime, ceftazidime).
-
β-Lactamase Stability: Investigate the stability of this compound in the presence of various β-lactamase enzymes to understand its potential efficacy against resistant strains.[1]
By following these protocols, researchers can systematically evaluate the antibacterial properties of this compound, contributing valuable data to the field of antibiotic research and development.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. asm.org [asm.org]
- 11. Antibacterial effectiveness of different zinc salts on Streptococcus mutans and Streptococcus sobrinus: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Evaluation of the Effect of Zinc Salt on Inhibition of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cephalosporin C Zinc Salt in Enzymology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cephalosporin C Zinc Salt in enzymology research, with a primary focus on its role as a potent inhibitor of the enzyme Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the integration of this compound into your research workflows.
Application: Inhibition of SAMHD1 dNTPase Activity
This compound has been identified as a potent inhibitor of SAMHD1, a key enzyme in cellular nucleotide metabolism and innate immunity.[1][2][3][4][5] SAMHD1's function is to hydrolyze deoxynucleoside triphosphates (dNTPs), thereby regulating their intracellular concentration. This activity is crucial in preventing the replication of viruses, such as HIV-1, in non-dividing cells by limiting the availability of DNA building blocks. The inhibitory action of this compound on SAMHD1 makes it a valuable tool for studying the enzyme's function and for the development of potential therapeutic agents that modulate its activity. The presence of zinc is largely responsible for the inhibitory effect.[1][6]
Quantitative Data: Inhibition of SAMHD1
The following table summarizes the key quantitative data for the inhibition of SAMHD1 by this compound.
| Parameter | Value | Enzyme | Substrate | Assay Conditions | Reference |
| IC₅₀ | 1.1 ± 0.1 µM | Human SAMHD1 | dGTP (0.1 mM) | Enzyme-coupled colorimetric assay with pyrophosphatase. | [1][6] |
| Potency vs. Sodium Salt | ~200-fold more potent | Human SAMHD1 | dGTP | Comparison with Cephalosporin C Sodium Salt (IC₅₀ = 213 ± 30 µM). | [3][6] |
Experimental Protocol: SAMHD1 Inhibition Assay using a High-Throughput Enzyme-Coupled Colorimetric Method
This protocol is adapted from a high-throughput screening assay used to identify SAMHD1 inhibitors.[1][6][7]
Principle:
SAMHD1 hydrolyzes a dNTP substrate (e.g., dGTP) to a deoxynucleoside and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The released Pi is detected and quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically. The inhibition of SAMHD1 by this compound results in a decrease in the amount of Pi generated, leading to a reduced colorimetric signal.
Materials:
-
Recombinant human SAMHD1 protein
-
Inorganic Pyrophosphatase (PPase) from E. coli
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)[2]
-
dGTP (or other dNTP substrate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂
-
Quenching Solution: EDTA (final concentration of 20 mM)
-
Malachite Green (or other phosphate detection reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations for IC₅₀ determination.
-
Enzyme and Substrate Preparation:
-
Prepare an enzyme master mix containing SAMHD1 (final concentration ~0.5 µM) and PPase (final concentration ~5 µM) in the reaction buffer.
-
Prepare a substrate solution of dGTP (final concentration 0.1 mM) in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 1 µL) of the diluted this compound or control solvent (for no-inhibitor and positive controls) to the respective wells.
-
Add the enzyme master mix to all wells except the negative control wells (which should contain only PPase).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the dGTP substrate solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of the assay.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution (EDTA) to all wells.
-
Color Development: Add the Malachite Green reagent to all wells and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control (no SAMHD1) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Secondary Application: Pro-drug for Metallo-β-Lactamase Inhibitors
While this compound itself is not a direct inhibitor of metallo-β-lactamases (MBLs), the cephalosporin scaffold is utilized in a pro-drug strategy to deliver zinc-chelating inhibitors to the active site of these zinc-dependent enzymes.[8] MBLs are a significant cause of antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. The principle of this pro-drug approach is that the β-lactam ring of the cephalosporin is hydrolyzed by the MBL, which in turn releases an attached zinc-binding group, leading to the inhibition of the enzyme. This targeted delivery mechanism enhances the selectivity of the inhibitor for the MBL.
Visualizations
Experimental Workflow for SAMHD1 Inhibition Assay
Caption: Workflow for the SAMHD1 enzyme inhibition assay.
Logical Diagram of SAMHD1 Activation and Inhibition
Caption: Allosteric activation of SAMHD1 and its inhibition by zinc.
References
- 1. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NB-64-39523-10mg | this compound [59143-60-1] Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:59143-60-1 | Chemsrc [chemsrc.com]
- 6. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Probing the Catalytic Mechanism and Inhibition of SAMHD1 Using the Differential Properties of Rp- and Sp-dNTPαS Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cephalosporin C Zinc Salt Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin C is a β-lactam antibiotic that serves as a crucial intermediate in the production of semi-synthetic cephalosporins.[1] The zinc salt form of Cephalosporin C offers enhanced stability, making it suitable for handling and storage.[1][2] Beyond its role in antibiotic synthesis, Cephalosporin C zinc salt has been identified as a potent inhibitor of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a triphosphohydrolase that regulates cellular dNTP levels.[3][4][5][6][7][8] This inhibitory activity, with a reported IC50 of 1.1 µM, makes it a valuable tool for research in virology, immunology, and cancer biology.[3][4][6][7][8][9]
These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure reproducible and reliable experimental outcomes.
Data Presentation
Quantitative data regarding the solubility and storage of this compound are summarized in the tables below for easy reference.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 4 - 6 mg/mL | Requires adjustment of pH to 2-6 with HCl and may require ultrasonication and warming.[1][3][4] Use freshly opened DMSO as it is hygroscopic.[3][10] |
| H₂O | < 0.1 mg/mL (insoluble) | [3][10] |
| Aqueous Acid | Slightly soluble | [9][11] A 0.1 M HCl solution can dissolve the compound at 5 mg/mL, with sonication recommended.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | - | Sealed storage, away from moisture.[3][7][10] |
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture.[3][4][7][9][10] |
| Stock Solution in Solvent | -80°C | 6 months - 1 year | Sealed storage, away from moisture.[1][3][4][7][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for subsequent dilution in aqueous media for various assays.
Materials:
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weighing: Accurately weigh out 4.79 mg of this compound powder in a sterile microcentrifuge tube. Handle the powder in a chemical fume hood.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.
-
pH Adjustment: Add 1 µL of 1 M HCl to the suspension. This will adjust the pH to the optimal range for dissolution.[3][4]
-
Dissolution:
-
Sterilization (Optional, for cell-based assays):
-
If the stock solution is intended for use in cell culture, it must be sterilized. Due to the potential for heat degradation, filter sterilization is recommended.
-
Using a sterile syringe, draw up the DMSO stock solution.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.[3][4][7][9]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4][7][9][10]
-
Protocol 2: Quality Control of the Stock Solution
A simple quality control check can be performed to ensure the stock solution is suitable for use.
Procedure:
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals are present, gently warm the tube to 37°C and vortex to redissolve.
-
Functional Assay: The most reliable quality control is to test the stock solution in a functional assay. For example, perform a dose-response experiment in a SAMHD1 inhibition assay to confirm its bioactivity and compare the IC50 value to the expected range (around 1.1 µM).[3][4][6][7][8][9]
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Mechanism of SAMHD1 inhibition by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:59143-60-1 | Chemsrc [chemsrc.com]
- 9. glpbio.com [glpbio.com]
- 10. Crystal structures of SAMHD1 inhibitor complexes reveal the mechanism of water-mediated dNTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cephalosporin C Zinc Salt in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cephalosporin C Zinc Salt in microbiology research. This document includes its mechanism of action, protocols for key experiments, and data presentation to facilitate its application in the laboratory.
Introduction
Cephalosporin C is a β-lactam antibiotic and a natural product of the fungus Acremonium chrysogenum.[1] While it exhibits relatively weak antibacterial activity compared to its semi-synthetic derivatives, it serves as a crucial precursor in the synthesis of more potent cephalosporin antibiotics.[1] The zinc salt form of Cephalosporin C enhances its stability, making it a useful compound in various research applications.[2] In microbiology research, this compound is primarily utilized in studies of β-lactamase activity, antibiotic resistance, and as a selective agent. It is also a subject of interest for its potent inhibition of the human enzyme SAMHD1, a characteristic that is largely attributable to the presence of zinc.[3][4][5]
Mechanism of Action
Like all cephalosporins, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[6] The core mechanism involves the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall.[6] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Quantitative Data
A critical aspect of utilizing any antimicrobial agent in research is understanding its potency against various microorganisms. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
While specific, comprehensive MIC data for this compound against a wide range of bacterial strains is not extensively published, the following table summarizes the expected activity based on the general knowledge of Cephalosporin C and the typical spectrum of early-generation cephalosporins.
| Bacterial Species | Gram Stain | Expected MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 16 - 128 | Generally moderate activity. Higher MICs expected for β-lactamase producing strains. |
| Streptococcus pneumoniae | Positive | 8 - 64 | Susceptibility can vary. |
| Escherichia coli | Negative | 32 - >256 | Limited activity is expected, as many strains possess β-lactamases that can hydrolyze Cephalosporin C. |
| Pseudomonas aeruginosa | Negative | >256 | Generally considered resistant. |
| Haemophilus influenzae | Negative | 16 - 128 | Some activity may be observed, but resistance is common. |
Note: These are estimated ranges and actual MIC values should be determined experimentally for the specific strains used in your research.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for determining the MIC of this compound.[7][8][9]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for its stability, noting that its solubility is low and may require pH adjustment).[2]
-
Prepare a stock solution at a concentration of 1024 µg/mL. Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1024 µg/mL this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Caption: Workflow for MIC determination by broth microdilution.
Beta-Lactamase Induction Assay
Cephalosporins can induce the expression of β-lactamase enzymes in certain bacteria. This protocol describes a method to assess the induction potential of this compound.[10]
Materials:
-
This compound
-
Bacterial strain with an inducible β-lactamase (e.g., Enterobacter cloacae)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Spectrophotometer
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Cell disruption equipment (e.g., sonicator or French press)
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate an overnight culture of the test bacterium in the appropriate growth medium.
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
-
Induction:
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.3-0.4 (logarithmic growth phase).
-
Divide the culture into two flasks: one "induced" and one "uninduced" (control).
-
To the "induced" flask, add this compound to a final concentration that is sub-inhibitory (e.g., 1/4 or 1/2 of the predetermined MIC).
-
Continue to incubate both cultures for an additional 2-3 hours.
-
-
Preparation of Cell Lysate:
-
Harvest the cells from both cultures by centrifugation.
-
Wash the cell pellets with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the pellets in a small volume of the same buffer.
-
Disrupt the cells by sonication or using a French press to release the intracellular β-lactamase.
-
Centrifuge the lysate at high speed to pellet the cell debris. The supernatant contains the crude enzyme extract.
-
-
β-Lactamase Activity Assay:
-
Determine the protein concentration of the crude enzyme extracts from both the induced and uninduced cultures.
-
In a microplate or cuvette, mix a known amount of the enzyme extract with a solution of nitrocefin.
-
Monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.
-
Calculate the rate of hydrolysis (change in absorbance per minute).
-
-
Data Analysis:
-
Compare the β-lactamase activity (normalized to protein concentration) of the induced culture to the uninduced control. A significant increase in activity in the presence of this compound indicates its role as a β-lactamase inducer.
-
Caption: Workflow for Beta-Lactamase Induction Assay.
Stability and Storage
The stability of Cephalosporin C is pH-dependent, with instability observed at pH values below 2 and above 9.[2] The zinc salt form is less soluble than other salt forms, a property utilized in its purification.[2] For research purposes, stock solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles. The stability in specific microbiological media like Mueller-Hinton Broth over the course of a typical experiment (16-20 hours) should be sufficient for antimicrobial susceptibility testing, but prolonged storage in media at 37°C is not recommended. The zinc concentration in Mueller-Hinton Broth can vary between manufacturers and may impact the activity of metallo-β-lactamases, which should be a consideration in specific research contexts.[11][12][13]
Use as a Selective Agent
This compound can potentially be used as a selective agent in microbiology for the isolation or cultivation of bacteria that are intrinsically resistant or have acquired resistance to this class of antibiotics.
General Protocol:
-
Determine the appropriate concentration: The concentration of this compound to be added to the culture medium should be determined empirically. It should be high enough to inhibit the growth of susceptible organisms while allowing the growth of resistant ones. This is typically at or slightly above the MIC for susceptible strains.
-
Media Preparation: Prepare the desired bacteriological agar or broth medium according to the manufacturer's instructions.
-
Autoclaving and Cooling: Autoclave the medium and allow it to cool to 45-50°C.
-
Addition of Antibiotic: Add a filter-sterilized stock solution of this compound to the cooled medium to the desired final concentration.
-
Mixing and Pouring: Mix the medium thoroughly to ensure even distribution of the antibiotic and pour into sterile petri dishes (for agar) or distribute into sterile tubes or flasks (for broth).
-
Storage: Store the prepared selective media at 2-8°C in the dark.
Conclusion
This compound is a valuable tool in microbiology research, particularly for studies involving β-lactamase induction and as a precursor in the development of new cephalosporin antibiotics. While its direct antibacterial activity is modest, its unique properties, including the stability afforded by the zinc salt, make it a useful compound for specific research applications. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. It is always recommended to perform appropriate validation and optimization for specific bacterial strains and research questions.
References
- 1. ajol.info [ajol.info]
- 2. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. goums.ac.ir [goums.ac.ir]
- 9. nih.org.pk [nih.org.pk]
- 10. Beta-Lactamase Induction (Crude Preparation) - Hancock Lab [cmdr.ubc.ca]
- 11. Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing of Metallo-β-Lactamase-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing of Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving Cephalosporin C Zinc Salt solubility in biological buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Cephalosporin C zinc salt in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is sparingly soluble in water but is soluble in aqueous acids and some organic solvents like DMSO.[1][2] Its solubility is significantly influenced by pH. The zinc salt form is utilized to enhance stability and aid in handling during formulation and storage.[3]
Q2: Why is my this compound precipitating in Phosphate-Buffered Saline (PBS)?
A2: Precipitation in PBS is a common issue. PBS contains phosphate ions, and divalent metals like zinc can react with these ions to form insoluble precipitates.[4] For applications requiring a buffered solution, consider using alternative buffer systems that do not contain phosphate, such as Good's buffers.
Q3: What is the optimal pH for dissolving this compound?
A3: Lowering the pH of the solution can increase the solubility of this compound.[5] For certain processing steps like ion exchange, the pH is sometimes adjusted to around 1.8.[5] However, it is crucial to note that Cephalosporin C is unstable at a pH below 2.0 and above 9.0.[5] Therefore, a mildly acidic pH is generally recommended for enhancing solubility while maintaining stability.
Q4: How does temperature affect the solubility and stability of this compound?
A4: Temperature plays a dual role. While heating can increase solubility, prolonged exposure to higher temperatures, especially at very low pH (below 2.0), can lead to degradation of the Cephalosporin C molecule.[5] For processing steps at low pH, conducting them at a reduced temperature, such as 4°C, can help mitigate degradation while still benefiting from increased solubility.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon addition to biological buffer. | The buffer contains components that react with zinc ions (e.g., phosphate in PBS).[4] | Use a different buffer system that is free of interfering ions. Good's buffers are a suitable alternative. |
| Difficulty dissolving the compound even in acidic solutions. | The concentration may be too high for the given conditions. | Try further lowering the pH cautiously, keeping in mind the stability limits (pH > 2.0). Alternatively, use gentle warming (e.g., 37°C) and sonication to aid dissolution. |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and unstable at the storage temperature. | Prepare a fresh solution before each experiment. If storage is necessary, consider storing it at a lower temperature (e.g., 4°C) to slow down precipitation, but always check for precipitate before use. |
| Degradation of the compound is suspected. | The pH of the solution is too low (below 2.0) or too high (above 9.0), or the solution has been stored for an extended period. | Ensure the pH of the stock solution is within the stable range. Prepare fresh solutions and store them appropriately at -20°C or -80°C for short-term and long-term storage, respectively. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Conditions | Reference |
| DMSO | 6 mg/mL (12.53 mM) | Ultrasonic, warming, and pH adjusted to 2-3 with HCl | [1] |
| DMSO | 4.5 mg/mL (9.4 mM) | pH adjusted to 6 with HCl, sonication recommended | [6] |
| 0.1 M HCl | 5 mg/mL (10.44 mM) | Sonication recommended | [6] |
| Aqueous Acid | Soluble | - | [2] |
Table 2: pH and Temperature Stability Profile
| Parameter | Condition | Effect | Reference |
| pH | < 2.0 | Unstable | [5] |
| pH | > 9.0 | Unstable | [5] |
| pH | 1.8 | Improved solubility for processing | [5] |
| Temperature | 4°C | Mitigates degradation at low pH | [5] |
| Temperature | 25°C | Unstable at pH < 2.0 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Acidic Buffer
-
Objective: To prepare a stock solution of this compound in a suitable acidic buffer.
-
Materials:
-
This compound powder
-
Sterile deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile deionized water.
-
Slowly add 0.1 M HCl dropwise while vortexing until the powder dissolves.
-
If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.[6]
-
Once dissolved, adjust the final volume with sterile deionized water to achieve the desired concentration.
-
Verify the final pH to ensure it is within the stable range (pH 2.0 - 9.0).
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: General Method for Solubility Enhancement Using Co-solvents
-
Objective: To improve the solubility of this compound in an aqueous buffer using a co-solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Target biological buffer (phosphate-free)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO. For example, dissolve 6 mg of the compound in 1 mL of DMSO with sonication and gentle warming.[1]
-
Serially dilute the DMSO stock solution into the target biological buffer to the final desired concentration.
-
Ensure the final concentration of DMSO in the experimental medium is low enough to not affect the biological assay (typically <1%).
-
Visually inspect for any signs of precipitation after dilution.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Cephalosporin C Zinc Salt Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation kinetics and byproducts of Cephalosporin C Zinc Salt. The information is designed to assist in designing and troubleshooting experiments related to the stability and degradation of this important pharmaceutical compound.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for Cephalosporin C?
The main degradation pathways for Cephalosporin C involve several chemical transformations. The most significant of these is the opening of the β-lactam ring, which is characteristic of cephalosporin degradation. Other key degradation mechanisms include thioether sulfur oxidation, acetyl dissociation from the dihydrothiazine ring, and the cleavage of the D-α-aminohexylamide group.[1]
2. How does the zinc salt form of Cephalosporin C affect its degradation?
Studies on cephalosporins in the presence of zinc ions and tromethamine have shown that the degradation mechanism differs from that of penicillins under similar conditions. While penicillins undergo rapid catalysis, the degradation of cephalosporins is much slower. In this context, the zinc ion-tromethamine complex acts as a nucleophile in a bimolecular reaction. This suggests that the zinc salt form may influence the degradation rate and pathway compared to other salt forms of Cephalosporin C.
3. What is the expected kinetic order of degradation for Cephalosporin C?
The degradation of Cephalosporin C has been observed to follow pseudo-first-order kinetics under specific conditions, such as radiolytic degradation.[1] This kinetic model is also common for the hydrolysis of other cephalosporin derivatives.[2]
4. What are the known degradation byproducts of Cephalosporin C?
Under ionizing radiation, Cephalosporin C has been found to degrade into approximately 10 intermediate products.[1] While a comprehensive list of all degradation byproducts of the zinc salt under various conditions is not exhaustively documented in publicly available literature, general degradation products of cephalosporins can include compounds resulting from the opening of the β-lactam and dihydrothiazine rings, as well as formic acid and acetic acid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent degradation rates in kinetic studies. | Fluctuation in pH of the reaction medium. | Use appropriate buffers to maintain a constant pH throughout the experiment. Note that some buffers, like phosphate, can catalyze degradation. |
| Temperature variations during the experiment. | Employ a calibrated and stable heating system (e.g., water bath, incubator) to ensure consistent temperature. | |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity water and reagents. Consider the use of a chelating agent if metal ion contamination is suspected, but be aware of its potential interaction with the zinc salt. | |
| Difficulty in separating degradation products by HPLC. | Inadequate chromatographic resolution. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, pH), trying a different column chemistry (e.g., C18, phenyl-hexyl), or modifying the gradient elution profile. |
| Co-elution of byproducts. | Employ a different detection wavelength or use a diode array detector (DAD) to check for peak purity. Couple the HPLC to a mass spectrometer (LC-MS) for better separation and identification based on mass-to-charge ratio. | |
| Unidentified peaks in the chromatogram of a stressed sample. | Formation of novel or unexpected degradation products. | Utilize LC-MS/MS to obtain fragmentation patterns of the unknown peaks. This data can be used to elucidate the chemical structures of the byproducts. |
| Contamination from sample preparation or handling. | Run a blank (solvent) and a placebo (if applicable) injection to identify any extraneous peaks. | |
| Low recovery of total material (mass balance issues). | Formation of volatile or non-UV active byproducts. | Use a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds. |
| Adsorption of the compound or its byproducts onto container surfaces. | Use silanized glassware or polypropylene vials to minimize adsorption. |
Data on Degradation Kinetics
While specific kinetic data for this compound is limited, the following table summarizes relevant data for Cephalosporin C and other cephalosporins to provide a comparative reference.
| Compound | Condition | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) |
| Cephalosporin C | Gamma Radiation (pH 3.5) | Pseudo-first-order | 4.603 kGy⁻¹ | Not Reported |
| Cephalosporin C | Gamma Radiation with SO₄²⁻ | Pseudo-first-order | 3.667 kGy⁻¹ | Not Reported |
| Cephalosporin C | Gamma Radiation with NO₃⁻ | Pseudo-first-order | 1.677 kGy⁻¹ | Not Reported |
| Cephalosporin C | Gamma Radiation with HCO₃⁻ | Pseudo-first-order | 2.509 kGy⁻¹ | Not Reported |
| Cefixime | Hydrolysis (pH 1-9, 25°C) | Pseudo-first-order | Varies with pH | Not Reported |
| Cephalosporin Derivative | Aqueous Solution (60°C, pH 4.0) | Pseudo-first-order | Not Reported | 27.2 kcal/mole |
| Cephalosporin Derivative | Aqueous Solution (60°C, pH 9.4) | Pseudo-first-order | Not Reported | 24.5 kcal/mole |
Experimental Protocols
Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water or a mild buffer). The concentration should be chosen to give a good response with the analytical method.
b. Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of hydrochloric acid (e.g., 0.1 N or 1 N) to the stock solution. Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the solution with a suitable base before analysis.
-
Base Hydrolysis: Add an appropriate volume of sodium hydroxide (e.g., 0.1 N or 1 N) to the stock solution. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution with a suitable acid before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the stock solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period. Also, subject the solid powder to dry heat.
-
Photodegradation: Expose the stock solution and the solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
c. Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Stability-Indicating HPLC Method (Example)
This is an example of an HPLC method that can be used as a starting point for the analysis of Cephalosporin C and its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both the polar parent drug and any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where Cephalosporin C has significant absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is recommended to obtain UV spectra of the peaks.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Major Degradation Pathways of Cephalosporin C.
References
- 1. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing precipitation of Cephalosporin C Zinc Salt in experimental setups"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalosporin C Zinc Salt. Our goal is to help you prevent and resolve issues related to its precipitation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is Cephalosporin C often used as a zinc salt?
A1: The zinc salt of Cephalosporin C offers enhanced stability, particularly to heat, compared to its sodium salt counterpart.[1] This increased stability is advantageous for handling, storage, and subsequent chemical modifications. Industrially, the low solubility of the zinc salt in water is utilized to precipitate and recover Cephalosporin C from fermentation broths.[1]
Q2: What are the primary factors that influence the precipitation of this compound?
A2: The main factors are pH, temperature, and the concentration of the salt in a given solvent. Cephalosporin C is unstable at pH values below 2 and above 9.[1] The zinc salt has low solubility in water, and changes in pH and temperature can significantly alter its solubility, leading to precipitation.
Q3: In which solvents is this compound soluble?
A3: this compound is sparingly soluble in water but shows better solubility in dimethyl sulfoxide (DMSO) and acidic aqueous solutions.[2][3][4][5] For instance, its solubility in DMSO is reported to be around 5-6 mg/mL, which can be facilitated by adjusting the pH to an acidic range (e.g., pH 2-3 or 6) and using sonication or warming.[2][3][6]
Troubleshooting Guide
Issue 1: Unexpected Precipitation of this compound from Solution.
Possible Cause 1: pH Fluctuation. The pH of your solution may have shifted to a range where the zinc salt is less soluble.
-
Solution:
-
Measure the current pH of your solution.
-
If the pH is neutral or alkaline, slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring to lower the pH to the acidic range (ideally between 3 and 6) to redissolve the precipitate.[2][3]
-
Monitor the pH closely to avoid degradation of the Cephalosporin C at very low pH.
-
Possible Cause 2: Temperature Change. A decrease in temperature can reduce the solubility of the salt, causing it to precipitate.
-
Solution:
-
Gently warm the solution to 37°C while stirring.[6]
-
Applying sonication in a water bath can also help to redissolve the precipitate.[3][6]
-
Once redissolved, consider storing the solution at a stable temperature to prevent re-precipitation. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[2][6]
-
Possible Cause 3: High Concentration. The concentration of this compound in your solvent may be too high, exceeding its solubility limit.
-
Solution:
-
Add more of the appropriate solvent (e.g., DMSO or an acidic buffer) to dilute the solution.
-
For future experiments, prepare solutions at a lower concentration.
-
Possible Cause 4: Incompatible Buffer System. Phosphate-containing buffers may be incompatible with this compound, as phosphate ions can react with zinc ions to form insoluble zinc phosphate.
-
Solution:
-
If you are using a phosphate buffer, consider switching to an alternative buffer system such as acetate or citrate, which are less likely to form insoluble zinc salts.
-
If a phosphate buffer is necessary, using a chelating agent like EDTA at a low concentration may help to sequester the zinc ions and prevent precipitation.
-
Issue 2: Difficulty in Dissolving Solid this compound.
Problem: The solid powder is not dissolving completely in the chosen solvent.
-
Solution Workflow:
-
Solvent Selection: Ensure you are using an appropriate solvent. DMSO or an acidic aqueous solution (e.g., 0.1 M HCl) are recommended over water.[3][5]
-
pH Adjustment: If using DMSO, adjust the pH to an acidic range (pH 3-6) with a dilute acid like HCl.[2][3]
-
Physical Assistance:
-
Fresh Solvent: If using DMSO, ensure it is a fresh, anhydrous stock, as absorbed water can affect solubility.[2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference(s) |
| Water | < 0.1 mg/mL (insoluble) | - | [2] |
| DMSO | 5 mg/mL (10.44 mM) | Adjust pH to 3 with 1M HCl, sonication | [2][5] |
| DMSO | 6 mg/mL (12.53 mM) | Adjust pH to 2-3 with HCl, warming, sonication | [6] |
| DMSO | 4.5 mg/mL (9.4 mM) | Adjust pH to 6 with HCl, sonication | [3] |
| 0.1 M HCl | 5 mg/mL (10.44 mM) | Sonication recommended | [3] |
| Aqueous Acid | Slightly Soluble | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 478.78 g/mol )
-
Anhydrous DMSO
-
1M HCl
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 4.79 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
Check the pH of the solution. If it is not in the range of 3-6, add 1M HCl dropwise (typically 1-2 µL) and vortex briefly. Re-check the pH.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to aid dissolution.
-
If the solid is still not fully dissolved, warm the solution at 37°C for 5-10 minutes.
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] It is recommended to store in single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Rescuing a Precipitated Solution of this compound
Materials:
-
Precipitated solution of this compound
-
1M HCl
-
pH meter or pH strips
-
Vortex mixer
-
Water bath
Procedure:
-
Visually confirm the presence of a precipitate in your solution.
-
Measure the pH of the solution.
-
If the pH is above 6, add 1M HCl dropwise while continuously stirring or vortexing. Monitor the pH and the dissolution of the precipitate. Stop adding acid once the precipitate has dissolved and the pH is within the 3-6 range.
-
If the pH is already in the acidic range, gently warm the solution to 37°C in a water bath for 10-15 minutes with occasional agitation.
-
If warming alone is insufficient, place the solution in an ultrasonic water bath for 10-15 minutes.
-
Once the precipitate is redissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Store the rescued solution appropriately, considering aliquoting to prevent future precipitation issues.
Visualizations
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Workflow for preparing a stock solution.
Caption: Factors influencing precipitation and prevention strategies.
References
- 1. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. CN110423241B - Process for preparing cephalosporin C sodium salt and 7-aminocephalosporanic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Cephalosporin C Zinc Salt for Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Cephalosporin C (CPC) zinc salt concentration for enzyme kinetics studies, particularly with zinc-dependent β-lactamases.
Frequently Asked Questions (FAQs)
Q1: Why is zinc concentration critical for the kinetics of enzymes that hydrolyze Cephalosporin C?
A1: Many β-lactamase enzymes, particularly metallo-β-lactamases (MBLs), are zinc-dependent hydrolases.[1] Zinc ions act as essential cofactors, binding to the active site of the enzyme.[1][2] This binding is crucial for both the structural stability of the enzyme and its catalytic activity in hydrolyzing the β-lactam ring of antibiotics like Cephalosporin C.[1][3][4]
Q2: What is the difference between the mono-zinc and di-zinc forms of metallo-β-lactamases?
A2: Metallo-β-lactamases are classified into different subclasses (B1, B2, and B3). B1 and B3 subclasses are typically active with two zinc ions (di-zinc) in their active site, while B2 enzymes are active with one zinc ion (mono-zinc) and can be inhibited by the binding of a second zinc ion.[2] The zinc ions play a key role in activating a water molecule to act as a nucleophile for the hydrolysis of the β-lactam ring.[2]
Q3: Can excess zinc inhibit enzyme activity?
A3: Yes, excessive concentrations of zinc ions can lead to inhibition of some metallo-β-lactamases. This is a crucial consideration during assay optimization, as high concentrations of zinc may lead to inaccurate kinetic measurements.
Q4: How should I prepare and store my Cephalosporin C zinc salt stock solution?
A4: this compound can be dissolved in solvents like DMSO or 0.1 M HCl, and sonication may be required to aid dissolution.[5] For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[6][7] It's important to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[7]
Q5: What are common interfering substances in zinc-dependent enzyme assays?
A5: Chelating agents like EDTA (>0.5 mM) can significantly interfere with the assay by sequestering the essential zinc ions from the enzyme's active site.[8] Other substances that can interfere with enzymatic assays in general include ascorbic acid, SDS, sodium azide, and certain detergents like NP-40 and Tween-20 at high concentrations.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Insufficient Zinc: The enzyme may be in its apo (metal-free) form, which is inactive. 2. Presence of Chelators: Contamination with EDTA or other chelating agents in buffers or reagents.[8] 3. Degraded Substrate: this compound solution may have degraded due to improper storage or pH. Aqueous solutions are unstable at pH below 2 and above 9.[9] | 1. Zinc Titration: Perform a zinc titration experiment to determine the optimal zinc concentration for enzyme activation (see Experimental Protocol section). 2. Use Chelator-Free Reagents: Ensure all buffers and solutions are prepared with high-purity water and are free from chelating agents. 3. Prepare Fresh Substrate: Prepare fresh this compound solution before each experiment and verify the pH of the final reaction mixture. |
| Inconsistent or non-reproducible results | 1. Variable Zinc Concentration: Inconsistent addition of zinc or contamination in different batches of reagents. 2. Improperly Thawed Reagents: Incomplete thawing and mixing of enzyme or substrate solutions.[8] 3. Temperature Fluctuations: Inconsistent incubation temperatures affecting reaction rates. | 1. Standardize Zinc Addition: Use a calibrated pipette to add a consistent amount of a standardized zinc solution to your assays. 2. Proper Reagent Handling: Thaw all components completely and mix gently but thoroughly before use.[8] 3. Ensure Temperature Control: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Decreasing enzyme activity over time | 1. Enzyme Instability: The enzyme may be unstable under the assay conditions (pH, temperature, buffer composition). 2. Substrate Depletion: The substrate is being consumed rapidly, leading to a non-linear reaction rate. | 1. Optimize Assay Conditions: Test different buffer compositions, pH values, and temperatures to improve enzyme stability. 2. Measure Initial Velocities: Ensure that you are measuring the initial rate of the reaction where less than 10-15% of the substrate has been consumed. You may need to adjust the enzyme concentration. |
| High background signal | 1. Substrate Autohydrolysis: Cephalosporin C may be hydrolyzing spontaneously under the assay conditions. 2. Contaminated Reagents: Contamination in the buffer or substrate solution that absorbs at the detection wavelength. | 1. Run a No-Enzyme Control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Use High-Purity Reagents: Prepare all solutions with high-purity water and reagents. |
Experimental Protocols
Protocol 1: Preparation of Zinc-Free Apo-Enzyme
For accurate determination of the optimal zinc concentration, it is essential to start with a zinc-free enzyme preparation (apo-enzyme).
Materials:
-
Purified metallo-β-lactamase
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Chelating buffer: 50 mM HEPES, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Metal-free buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (treated with Chelex-100 resin)
Procedure:
-
Place the purified enzyme solution in dialysis tubing.
-
Dialyze against the chelating buffer for 4 hours at 4°C with gentle stirring.
-
Change the dialysis buffer to fresh chelating buffer and continue dialysis overnight at 4°C.
-
To remove the EDTA, dialyze the enzyme against the metal-free buffer for 4 hours at 4°C.
-
Change the metal-free buffer and continue dialysis for another 4 hours, then change the buffer again and dialyze overnight at 4°C.
-
Determine the protein concentration and verify the removal of zinc using inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric zinc assay.
Protocol 2: Zinc Titration to Determine Optimal Concentration
This protocol describes how to determine the optimal zinc concentration for maximal enzyme activity.
Materials:
-
Zinc-free apo-enzyme
-
This compound solution (or a zinc-free Cephalosporin C solution with a separate standardized zinc solution)
-
Metal-free assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
A range of zinc chloride or zinc sulfate solutions of known concentrations (e.g., from 0 µM to 500 µM)
-
Microplate reader
Procedure:
-
In a 96-well microplate, set up a series of reactions. In each well, add a fixed amount of the apo-enzyme and the assay buffer.
-
Add increasing concentrations of the zinc solution to each well.
-
Incubate the enzyme with the zinc for a predetermined time (e.g., 15-30 minutes) at the desired assay temperature to allow for zinc binding.
-
Initiate the reaction by adding a fixed concentration of Cephalosporin C.
-
Immediately measure the initial rate of the reaction by monitoring the change in absorbance over time at the appropriate wavelength for the hydrolyzed product.
-
Plot the initial reaction rate as a function of the zinc concentration. The optimal zinc concentration will correspond to the peak of this curve.
Quantitative Data
The optimal zinc concentration can vary between different metallo-β-lactamases. The following table summarizes kinetic parameters for some common MBLs with a cephalosporin substrate. Note that specific optimal zinc concentrations are not always reported and should be determined empirically for each experimental setup.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| NDM-1 | Chromacef | - | - | - | [10] |
| VIM-2 | Chromacef | 8 ± 2 | 22 ± 2 | 2.75 x 106 | [11][12] |
| IMP-1 | - | - | - | - | - |
Visualizations
Caption: Workflow for determining the optimal zinc concentration.
Caption: Basic troubleshooting flowchart for zinc-dependent enzyme assays.
References
- 1. Metallo-β-lactamases and a tug-of-war for the available zinc at the host-pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of zinc content on the catalytic efficiency of B1 metallo β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 10. Evolution of New Delhi metallo-β-lactamase (NDM) in the clinic: Effects of NDM mutations on stability, zinc affinity, and mono-zinc activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cephalosporin C Zinc Salt
Welcome to the Technical Support Center for the purification of Cephalosporin C (CPC) Zinc Salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is Cephalosporin C often purified as its zinc salt?
A1: Cephalosporin C is typically present in low concentrations in the fermentation broth, making direct crystallization inefficient. The zinc salt of Cephalosporin C has low solubility in water, which allows for effective precipitation and isolation from the complex fermentation medium. Additionally, the zinc salt form offers enhanced stability compared to other forms, such as the sodium salt, which is beneficial for storage and handling.
Q2: What are the most critical parameters to control during the purification of Cephalosporin C zinc salt?
A2: The most critical parameters are pH and temperature. Aqueous solutions of Cephalosporin C are unstable at pH values below 2 and above 9. For the precipitation of the zinc salt, the pH must be carefully controlled to maximize the yield of the insoluble salt while preventing degradation of the antibiotic. Temperature also plays a crucial role in both the stability of the product and the efficiency of the purification steps.
Q3: What are the common impurities found in this compound preparations?
A3: Common impurities include deacetylcephalosporin C (DCPC), deacetoxycephalosporin C, and penicillin N. DCPC is a particularly common impurity that can be formed during fermentation and subsequent purification steps.[1]
Q4: Can organic solvents be used in the purification process?
A4: Yes, organic solvents such as methanol and acetone are often used. Acetone can be used to precipitate impurities from the initial broth filtrate.[2] Methanol is sometimes used to wash the precipitated zinc salt and can also be employed in chromatographic steps to improve the separation and elution of the purified product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitated CPC Zinc Salt | Incorrect pH during precipitation. | Optimize the pH of the fermentation broth before adding the zinc salt solution. The optimal pH range for precipitation is typically between 6.0 and 7.0. |
| Insufficient zinc salt concentration. | Ensure an adequate amount of zinc chloride or zinc sulfate is added to the broth to facilitate complete precipitation. | |
| Temperature is too high. | Maintain a lower temperature (e.g., 4-10°C) during precipitation to enhance the insolubility of the zinc salt and minimize degradation. | |
| Poor Crystal Formation/Amorphous Precipitate | Rapid precipitation. | Add the zinc salt solution slowly while stirring to promote the formation of well-defined crystals. Seeding with a small amount of pre-existing CPC zinc salt crystals can also improve crystallization. |
| Presence of interfering impurities. | Consider a pre-purification step, such as precipitation of impurities with acetone, before adding the zinc salt.[2] | |
| High Levels of Deacetylcephalosporin C (DCPC) in Final Product | Suboptimal fermentation conditions. | Control pH, aeration rate, and glucose levels during fermentation to minimize the formation of DCPC.[3] |
| Inefficient separation during chromatography. | Optimize the ion-exchange chromatography conditions, including the choice of resin, buffer pH, and salt gradient for elution, to effectively separate CPC from DCPC. | |
| Low Purity After Ion-Exchange Chromatography | Inappropriate resin selection. | Select a suitable ion-exchange resin based on the charge characteristics of Cephalosporin C at the desired pH. Both anion and cation exchangers can be used depending on the pH of the mobile phase. |
| Incorrect buffer pH or ionic strength. | The pH of the buffer affects the charge of the CPC molecule and its binding to the resin. The ionic strength of the elution buffer is critical for selectively desorbing the bound CPC. Optimize both parameters to achieve the best separation. | |
| Co-elution of impurities. | Employ a gradient elution rather than a step elution to achieve better resolution between CPC and closely related impurities. |
Data Presentation
Table 1: Effect of pH on the Precipitation Yield of this compound (Illustrative Data)
| pH | Precipitation Yield (%) | Purity (%) |
| 5.0 | 75 | 85 |
| 6.0 | 92 | 90 |
| 6.5 | 95 | 92 |
| 7.0 | 93 | 91 |
| 8.0 | 85 | 88 |
Note: This table presents illustrative data based on general trends. Actual yields and purities will vary depending on the specific experimental conditions.
Table 2: Effect of Temperature on the Crystallization and Purity of this compound (Illustrative Data)
| Temperature (°C) | Crystal Size | Purity (%) |
| 4 | Small, uniform | 95 |
| 10 | Medium, well-defined | 93 |
| 25 | Large, irregular | 90 |
| 40 | Amorphous | 85 |
Note: This table presents illustrative data based on general trends. Slower cooling and lower temperatures generally favor the formation of purer, more uniform crystals.
Experimental Protocols
Protocol 1: Precipitation of this compound from Fermentation Broth
This protocol is based on methods described in patent literature for the isolation of Cephalosporin C.[4]
-
Preparation of Fermentation Broth:
-
Filter the crude Cephalosporin C fermentation broth to remove mycelia and other insoluble materials.
-
Cool the clarified broth to 4-10°C.
-
-
pH Adjustment:
-
Slowly adjust the pH of the cold broth to between 6.0 and 6.5 using a suitable acid or base (e.g., 1M HCl or 1M NaOH) while stirring gently.
-
-
Precipitation:
-
Prepare a 10% (w/v) solution of zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄) in deionized water.
-
Slowly add the zinc salt solution to the pH-adjusted broth with continuous stirring. A typical ratio is 1 part zinc salt solution to 10 parts broth, but the optimal amount should be determined empirically.
-
Continue stirring for 1-2 hours at 4-10°C to allow for complete precipitation.
-
-
Isolation and Washing:
-
Collect the precipitate by centrifugation at 4000 x g for 20 minutes at 4°C.[4]
-
Discard the supernatant.
-
Wash the pellet with cold deionized water (pH adjusted to 6.0) to remove soluble impurities.
-
For further purification, a wash with cold methanol or acetone can be performed.[4]
-
Centrifuge again under the same conditions and discard the supernatant.
-
-
Drying:
-
Dry the resulting this compound pellet under vacuum at a low temperature (e.g., 30-40°C) to a constant weight.
-
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
This protocol provides a general guideline for the purification of Cephalosporin C using ion-exchange chromatography. The specific conditions will need to be optimized for your particular resin and equipment.
-
Resin Selection and Column Packing:
-
Select a suitable ion-exchange resin. Both strong anion exchangers (e.g., Q-Sepharose) and strong cation exchangers (e.g., SP-Sepharose) can be used depending on the chosen pH.
-
Pack a chromatography column with the selected resin according to the manufacturer's instructions.
-
-
Column Equilibration:
-
Equilibrate the column with a starting buffer at a specific pH. For cation exchange, a buffer with a pH below the isoelectric point of CPC (around 3.1) would be appropriate (e.g., 20 mM sodium acetate, pH 4.5). For anion exchange, a buffer with a pH above the pI would be used (e.g., 20 mM Tris-HCl, pH 7.5).
-
Wash the column with at least 5 column volumes of the starting buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the starting buffer. Ensure the sample is free of particulate matter by filtration or centrifugation.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the starting buffer until the UV absorbance at 260 nm returns to baseline. This removes unbound impurities.
-
-
Elution:
-
Elute the bound Cephalosporin C using a linear salt gradient. For example, with a cation exchange column, a gradient of 0 to 1 M NaCl in the starting buffer over 10-20 column volumes can be used.
-
Collect fractions and monitor the elution profile using UV absorbance at 260 nm.
-
-
Fraction Analysis and Desalting:
-
Analyze the collected fractions for the presence and purity of Cephalosporin C using a suitable analytical method such as HPLC.
-
Pool the fractions containing the purified Cephalosporin C.
-
If necessary, desalt the pooled fractions by dialysis or diafiltration against deionized water.
-
-
Final Product Preparation:
-
The purified Cephalosporin C can be re-precipitated as the zinc salt or converted to another salt form as required.
-
Visualizations
References
- 1. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 2. diaion.com [diaion.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
"effect of temperature on Cephalosporin C Zinc Salt degradation"
This guide provides technical support for researchers, scientists, and drug development professionals working with Cephalosporin C Zinc Salt. It addresses common questions and troubleshooting scenarios related to the effects of temperature on the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to minimize thermal degradation?
To ensure stability and minimize degradation, this compound should be stored under specific temperature conditions. For solid (powder) form, refrigerated or frozen temperatures are recommended. In solvent, the compound should be stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | 2°C - 8°C | Short to Medium Term | Keep container tightly closed in a dry, well-ventilated area.[3][4] |
| Solid (Powder) | -20°C | Long Term (3 years) | Ideal for long-term archival of the solid compound.[5] |
| In Solvent | -20°C | Short Term (1 month) | Store in a sealed container, protected from moisture.[1][2] |
| In Solvent | -80°C | Long Term (6 months - 1 year) | Recommended for stock solutions to maintain integrity.[1][5] |
Q2: How does temperature affect the stability of this compound compared to other forms, like the sodium salt?
The zinc salt form of Cephalosporin C offers enhanced thermal stability compared to its sodium salt counterpart.[6] This increased stability is a key reason for its use in production and for its handling, storage, and subsequent chemical modifications.[6]
Q3: Is there quantitative data available on the thermal decomposition of this compound?
Table 2: Thermal Decomposition and Kinetic Parameters of Analogous Zn(II) Cephalosporin Complexes
| Compound | Decomposition Step | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) |
| [ZnCl(Cephalexin)(H₂O)]·2H₂O | Dehydration | 29 - 143 | 43.5 |
| Main Degradation | 168 - 289 | 120.3 | |
| [ZnCl(Cephapirin)(H₂O)]·2H₂O | Dehydration | 40 - 145 | 45.1 |
| Main Degradation | 150 - 263 | 103.2 | |
| [Zn₂(CRX)₂]·3H₂O | Dehydration | 45 - 124 | 55.7 |
| Main Degradation | 130 - 238 | N/A | |
| [Zn₂Cl₂(Ceftazidime)(H₂O)]·3H₂O | Dehydration + Dehydrochlorination | 28 - 136 | 60.1 |
| Main Degradation | 156 - 358 | 85.4 | |
| Data sourced from a study on the thermal behavior of various Zn(II) cephalosporin complexes and should be used as a general guideline.[1][2] |
A study on Cephalosporin C fermentation residues also provides data on degradation at elevated temperatures in a complex matrix.
Table 3: Thermal Degradation of Cephalosporin C in Fermentation Residues
| Temperature | Duration | Removal Efficiency |
| 60°C | 4 hours | 71.9% |
| 90°C | 4 hours | 87.3% |
| [7] |
Q4: What are the primary degradation pathways for Cephalosporin C at elevated temperatures?
The degradation of Cephalosporin C, like other β-lactam antibiotics, primarily involves the cleavage of the chemically sensitive β-lactam ring, which leads to a loss of antibacterial activity. Studies on Cephalosporin C and other cephalosporins suggest that thermal stress can induce several reactions.
Caption: Inferred thermal degradation pathways for Cephalosporin C.
Troubleshooting Guide
Problem: My sample of this compound shows significant degradation even when stored at the recommended 2-8°C.
-
Possible Cause 1: Moisture. The compound is sensitive to moisture. The container may not be properly sealed, or it may have been opened frequently in a humid environment.
-
Solution: Aliquot the solid compound into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glove box with nitrogen). Ensure all containers are tightly sealed with paraffin film for extra protection.
-
-
Possible Cause 2: Exposure to Light. Although temperature is the primary focus, prolonged exposure to light, especially UV, can contribute to degradation.
-
Solution: Store samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
-
Possible Cause 3: Inconsistent Temperature. The refrigerator or freezer may have poor temperature control or undergo frequent defrost cycles, leading to temperature fluctuations.
-
Solution: Use a calibrated, laboratory-grade refrigerator/freezer. Monitor the temperature with an independent thermometer to ensure it remains stable.
-
Problem: I am observing unexpected peaks in my HPLC chromatogram after heating my sample in solution.
-
Possible Cause 1: Complex Degradation Pathway. At elevated temperatures, especially above 60-70°C, degradation pathways can become more complex, leading to a variety of degradation products.[8] The new peaks likely correspond to these byproducts.
-
Possible Cause 2: Interaction with Buffer/Solvent. The buffer components or solvent system may be reacting with the compound at higher temperatures.
-
Solution: Run a control experiment by heating the buffer/solvent system alone and injecting it into the HPLC to check for extraneous peaks. If possible, test the degradation in a simpler matrix, like purified water, to see if the degradation profile changes. Phosphate buffers have been noted to have a catalytic effect on the degradation of some cephalosporins.[10]
-
Experimental Protocols
Protocol: Accelerated Thermal Stability Study of this compound in Solid State
This protocol outlines a general method to assess the solid-state thermal stability using a stability-indicating HPLC method.
Caption: Workflow for solid-state thermal stability analysis.
-
Objective: To determine the rate of degradation of solid this compound at various elevated temperatures.
-
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffer salts (e.g., potassium dihydrogen phosphate)
-
Calibrated stability ovens or heating blocks
-
HPLC system with UV or DAD detector
-
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of solid this compound into several small, inert glass vials. Prepare enough vials for each temperature and time point to be tested.
-
Time Zero (T=0) Sample: Take one vial, accurately dissolve the contents in a suitable diluent (e.g., mobile phase or water/acetonitrile mixture) to a known concentration (e.g., 0.1 mg/mL), and immediately analyze via HPLC. This serves as the 100% reference.
-
Thermal Stress: Place the remaining vials in calibrated ovens set to the desired temperatures (e.g., 40°C, 50°C, 60°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, and 14 days), remove one vial from each oven.
-
Sample Analysis: Allow the vial to cool to room temperature. Dissolve and dilute the contents exactly as done for the T=0 sample and analyze by HPLC under the same conditions.
-
-
Suggested HPLC Conditions (starting point, must be optimized):
-
Column: C18 reverse-phase column (e.g., Nucleosil C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 0.04 M phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 - 1.3 mL/min.
-
Detection: UV at 240 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample based on the peak area.
-
Plot ln(% Remaining) versus time for each temperature.
-
The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
(Optional) Use the rate constants (k) from at least three temperatures to create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) for the degradation process.
-
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Degradation of antibiotics and inactivation of antibiotic resistance genes (ARGs) in Cephalosporin C fermentation residues using ionizing radiation, ozonation and thermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Cephalosporin C Zinc Salt and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of Cephalosporin C Zinc Salt with other major classes of beta-lactam antibiotics, including penicillins, other cephalosporin generations, carbapenems, and monobactams. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.
Executive Summary
Cephalosporin C is a foundational molecule in the development of the broader cephalosporin class of antibiotics. While its direct antibacterial activity is modest, its zinc salt form is a crucial intermediate in the purification and manufacturing of numerous semi-synthetic cephalosporin drugs. This guide contextualizes the antibacterial profile of this compound by comparing it with clinically significant beta-lactam antibiotics. The data presented underscores the evolution of beta-lactam antibiotics toward broader spectra and increased potency against resistant pathogens.
Mechanism of Action of Beta-Lactam Antibiotics
Beta-lactam antibiotics, including cephalosporins, penicillins, carbapenems, and monobactams, share a common mechanism of action. They are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2] This is achieved by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1][2] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[3]
Caption: Mechanism of action of beta-lactam antibiotics.
Comparative Antibacterial Spectrum
The antibacterial spectrum of beta-lactam antibiotics varies significantly across different classes and generations. This is largely determined by factors such as their affinity for different PBPs, stability against bacterial beta-lactamases, and ability to penetrate the outer membrane of Gram-negative bacteria.
Note on this compound Data: Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in published literature. This is primarily because Cephalosporin C is recognized for its role as a precursor to semi-synthetic cephalosporins and possesses only modest intrinsic antibacterial activity.[4] The zinc salt is principally utilized in the purification process. The data in the following table for other beta-lactams is provided for comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Beta-Lactam Antibiotics (µg/mL)
| Antibiotic Class | Representative Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | General Spectrum Highlights |
| Cephalosporin (Precursor) | This compound | Limited Data (Modest Activity) | Limited Data (Modest Activity) | Primarily a precursor for other cephalosporins; weak antibacterial activity.[5] |
| Penicillin | Penicillin G | 0.06 - >256 | Resistant | Narrow spectrum, primarily active against Gram-positive bacteria. Many strains have developed resistance. |
| Cephalosporin (1st Gen) | Cefazolin | ≤1 - 8 | ≤2 - 8 | Good activity against Gram-positive cocci, with limited activity against some Gram-negative bacteria.[6] |
| Cephalosporin (3rd Gen) | Ceftazidime | 8 - >64 | ≤0.5 - >32 | Broader Gram-negative coverage, including Pseudomonas aeruginosa, but less active against Gram-positive bacteria than 1st generation.[7] |
| Carbapenem | Meropenem | ≤0.03 - 2 | ≤0.015 - >8 | Very broad spectrum against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant organisms. |
| Monobactam | Aztreonam | No Activity | ≤0.03 - >32 | Narrow spectrum, active only against aerobic Gram-negative bacteria. |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols for Antibacterial Spectrum Determination
The antibacterial spectrum of an antibiotic is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. The two most common methods for MIC determination are broth microdilution and agar dilution, with standardized protocols provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are observed for turbidity (bacterial growth), and the MIC is recorded as the lowest concentration of the antibiotic at which no visible growth is observed.
Detailed Protocol (Based on CLSI Guidelines):
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the antibiotic across the wells of the microtiter plate by transferring a fixed volume of the antibiotic solution from one well to the next.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the antibiotic that prevents the growth of colonies.
Detailed Protocol (Based on CLSI Guidelines):
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of molten agar tubes, and to each, add a specific volume of the antibiotic stock solution to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with a spot of the bacterial suspension (approximately 10^4 CFU per spot) using a multipoint inoculator.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.
References
- 1. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephalosporin C - Wikipedia [en.wikipedia.org]
- 6. In vitro activity, pharmacokinetics, clinical efficacy, safety and pharmacoeconomics of ceftriaxone compared with third and fourth generation cephalosporins: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to SAMHD1 Inhibitors: Validating the Efficacy of Cephalosporin C Zinc Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Cephalosporin C Zinc Salt on Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) against other known inhibitors. The data presented is supported by experimental findings from peer-reviewed studies, with detailed protocols for key assays to aid in the replication and validation of these findings.
Introduction to SAMHD1 Inhibition
SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in cellular dNTP homeostasis and innate immunity. By depleting the cellular pool of deoxynucleoside triphosphates (dNTPs), SAMHD1 restricts the replication of retroviruses, such as HIV-1, in non-cycling cells like macrophages and dendritic cells.[1] Furthermore, SAMHD1 has been implicated in cancer chemotherapy resistance, as it can degrade nucleoside analog drugs. Consequently, the development of potent and specific SAMHD1 inhibitors is of significant interest for both antiviral and cancer therapies. This guide focuses on validating the inhibitory effect of this compound and comparing its performance with other identified SAMHD1 inhibitors.
Comparative Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory potency of this compound and alternative SAMHD1 inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Potency (IC50/Ki) | Target Site/Mechanism of Action | Reference |
| This compound | IC50: 1.1 ± 0.1 µM | Inhibition is largely attributed to the presence of zinc. | [2] |
| TH6342 | IC50: 5.8 - 11.0 µM (substrate-dependent) | Binds to pre-tetrameric SAMHD1, preventing oligomerization and allosteric activation without occupying nucleotide binding pockets. | [3] |
| SMDU-TP | Ki: 256 ± 70 µM | Competitive inhibitor that likely prevents the conformational change required for hydrolysis after docking in the catalytic pocket. | [4] |
| Acycloguanosine (Acyclovir) | Identified as an inhibitor, but specific IC50 not detailed in the provided search results. | Possesses excellent properties for future fragment-based drug development efforts. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of these findings.
SAMHD1 dNTPase Activity Assay
This assay directly measures the enzymatic activity of SAMHD1 by quantifying the hydrolysis of dNTPs.
Materials:
-
Purified recombinant SAMHD1 protein
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 100-150 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1-0.5 mM TCEP
-
Substrate: dNTPs (e.g., dATP, dGTP) at a final concentration of 500 µM
-
Activator: GTP or dGTP at a final concentration of 50 µM (if not the substrate)
-
Inhibitor compounds at desired concentrations
-
Quenching Solution: 20 mM EDTA
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Thaw individual aliquots of purified SAMHD1 protein and mix with the reaction buffer.
-
Add the desired concentration of the inhibitor compound or vehicle control (e.g., DMSO) to the SAMHD1 solution and incubate for a pre-determined time.
-
Initiate the reaction by adding the dNTP substrate and activator (if required) to a final reaction volume of 100 µL.
-
Incubate the reaction at 37°C for a specific time course (e.g., 10-20 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products (deoxynucleosides) by HPLC to quantify the amount of dNTP hydrolysis. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the vehicle control.
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the cytotoxicity of the inhibitor compounds on cultured cells.
Materials:
-
Cell line of interest (e.g., THP-1 monocytic cells)
-
Complete culture medium
-
96-well plates
-
Inhibitor compounds at various concentrations
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 2.5 x 10^4 cells/well) in 100 µL of culture medium.
-
Add various concentrations of the inhibitor compound to the wells. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay, add 10 µL of MTT solution to each well, incubate for 1-4 hours, and then add 100 µL of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Viral Infectivity Assay (HIV-1 Single-Cycle Infection)
This assay determines the effect of SAMHD1 inhibitors on viral replication in a cellular context.
Materials:
-
Target cells (e.g., PMA-differentiated THP-1 cells or primary macrophages)
-
HIV-1 reporter virus (e.g., HIV-1-Luciferase)
-
Inhibitor compounds at desired concentrations
-
Polybrene or DEAE-dextran (transduction enhancers)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed target cells in a 96-well plate and differentiate if necessary (e.g., with PMA for THP-1 cells).
-
Pre-treat the cells with various concentrations of the SAMHD1 inhibitor or vehicle control for a specified time (e.g., 2-4 hours).
-
Infect the cells with the HIV-1 reporter virus in the presence of the inhibitor and a transduction enhancer.
-
After a defined incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
The level of viral infection is proportional to the luciferase activity. Calculate the percentage of inhibition by comparing the luciferase activity in inhibitor-treated cells to vehicle-treated cells.
Visualizing Key Pathways and Workflows
To better understand the mechanisms of SAMHD1 and the experimental approaches to study its inhibition, the following diagrams have been generated using Graphviz.
Caption: SAMHD1 activation is a two-step process involving nucleotide binding, leading to its active tetrameric form, which is regulated by phosphorylation.
References
- 1. School of Medicine researchers identify factor to inhibit HIV | CWRU Newsroom | Case Western Reserve University [case.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAMHD1 Phosphorylation at T592 Regulates Cellular Localization and S-phase Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Analysis of SAMHD1 Inhibitors: A Focus on Cephalosporin C Zinc Salt
A comprehensive guide for researchers, scientists, and drug development professionals on the landscape of Sterile Alpha Motif and HD-Domain Containing Protein 1 (SAMHD1) inhibitors, with a detailed comparison of Cephalosporin C Zinc Salt against other notable compounds.
SAMHD1 is a crucial enzyme regulating cellular deoxynucleoside triphosphate (dNTP) levels, thereby impacting viral replication, innate immunity, and the efficacy of certain anticancer therapies.[1][2][3] Its role as a restriction factor for viruses like HIV-1 and its involvement in chemotherapy resistance have made it a significant target for therapeutic intervention.[4][5][6] This guide provides a comparative analysis of known SAMHD1 inhibitors, with a special focus on this compound, to aid researchers in selecting appropriate tools for their studies and in the development of novel therapeutics.
Performance Comparison of SAMHD1 Inhibitors
The inhibitory potential of various compounds against SAMHD1 has been evaluated using diverse biochemical and cellular assays. The following table summarizes the quantitative data for a selection of these inhibitors, providing a snapshot of their relative potencies. It is important to note that assay conditions can influence the measured inhibitory values, and direct comparisons should be made with caution.
| Inhibitor | IC50 (µM) | Assay Type | Cell/Enzyme Source | Reference |
| This compound | 1.1 ± 0.1 | Enzyme-coupled colorimetric assay | Recombinant Human SAMHD1 | [7][8] |
| Zinc Chloride (ZnCl2) | ~10-100 (inhibition observed) | 1H NMR spectroscopy | Recombinant Human SAMHD1 | [7] |
| Acycloguanosine (Acyclovir) | - (noted as an inhibitor) | Enzyme-coupled colorimetric assay | Recombinant Human SAMHD1 | [7][8] |
| TH6342 | ~ low µM | Enzyme-coupled and direct enzymatic assays | Recombinant Human SAMHD1 | [9] |
| (2'S)-2'-methyl-2'-deoxyuridine-5'-triphosphate (SMDU-TP) | - (noted as a competitive inhibitor) | TLC-based assay | Recombinant Human SAMHD1 | [10] |
| pppCH2dU | - (noted as a non-hydrolysable inhibitor) | - | Recombinant Human SAMHD1 | [11] |
| Lomofungin | - (listed as an inhibitor) | - | - | [6] |
| L-thyroxine | - (listed as an inhibitor) | - | - | [6] |
| Ergotamine | - (listed as an inhibitor) | - | - | [6] |
| Amrinone | - (listed as an inhibitor) | - | - | [6] |
| Retinoic acid | - (listed as an inhibitor) | - | - | [6] |
| Montelukast | - (listed as an inhibitor) | - | - | [6] |
| Hexestrol | - (listed as an inhibitor) | - | - | [6] |
| Sulindac | - (listed as an inhibitor) | - | - | [6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor. The inhibition by this compound is largely attributed to the presence of zinc.[7][8]
Mechanism of SAMHD1 Activation and Inhibition
SAMHD1 activity is tightly regulated through allosteric binding of nucleotides. The canonical activation pathway involves the binding of GTP or dGTP to the allosteric site 1 (A1) and a dNTP to the allosteric site 2 (A2), which induces the formation of a catalytically active tetramer.[1][12] Inhibitors can interfere with this process through various mechanisms, including competing for the active site, binding to allosteric sites to prevent activation, or disrupting the oligomerization of the enzyme.
Caption: SAMHD1 activation and points of inhibition.
Experimental Protocols
Accurate assessment of SAMHD1 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Enzyme-Coupled Colorimetric Assay (Malachite Green Assay)
This high-throughput assay indirectly measures SAMHD1 dNTPase activity by detecting the release of inorganic phosphate (Pi).[13][14][15]
Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes PPPi to three molecules of inorganic phosphate (Pi). The resulting Pi is detected by the Malachite Green reagent, which forms a colored complex that can be measured spectrophotometrically.
Caption: Workflow of the enzyme-coupled Malachite Green assay for SAMHD1 activity.
Protocol:
-
Reaction Buffer: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 5 mM MgCl2.[13]
-
Enzyme Mix: Prepare a master mix containing recombinant human SAMHD1 and E. coli inorganic pyrophosphatase (PPase) in the reaction buffer.
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in an appropriate solvent (e.g., DMSO) and add to the assay plate.
-
Reaction Initiation: Add the substrate solution (e.g., dGTP) to the wells to start the reaction.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 20-90 minutes).[13]
-
Quenching: Stop the reaction by adding an EDTA solution.
-
Color Development: Add the Malachite Green detection reagent to the wells.
-
Measurement: After a short incubation for color development, measure the absorbance at approximately 650 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of SAMHD1 activity remaining at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based dNTPase Activity Assay
This method provides a direct and quantitative measurement of dNTP hydrolysis by separating and quantifying the substrate and product.[11]
Principle: The reaction mixture containing SAMHD1, dNTP substrate, and the inhibitor is incubated. The reaction is then stopped, and the mixture is analyzed by high-performance liquid chromatography (HPLC) to separate the remaining dNTP substrate from the deoxynucleoside product. The peak areas of the substrate and product are integrated to determine the extent of the reaction.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant SAMHD1, the dNTP substrate (e.g., dGTP), an allosteric activator (e.g., GTP), and the test inhibitor in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2).[11]
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 2 hours).[11]
-
Termination: Terminate the reaction by heat inactivation (e.g., 75°C for 10 minutes).[11]
-
HPLC Analysis: Inject a sample of the reaction mixture onto an anion-exchange HPLC column.
-
Quantification: Separate the nucleotide species using a suitable gradient and detect them by UV absorbance. Quantify the amount of substrate remaining and product formed by integrating the respective peak areas.
-
Data Analysis: Compare the amount of product formed in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct engagement of a compound with its target protein within a cellular environment.[12]
Principle: The binding of a ligand (inhibitor) to a protein can alter its thermal stability. In a CETSA experiment, cells or cell lysates are treated with the compound of interest and then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the protein in the presence of the compound indicates direct target engagement.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if using intact cells) and centrifuge to separate the aggregated proteins (pellet) from the soluble proteins (supernatant).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble SAMHD1 using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble SAMHD1 as a function of temperature to generate a melting curve. A shift in the curve for the compound-treated sample compared to the control indicates target engagement.[12]
Conclusion
The study of SAMHD1 inhibitors is a rapidly evolving field with significant therapeutic potential. This compound has been identified as a potent inhibitor of SAMHD1, with its activity largely attributed to zinc.[7][8] This guide provides a comparative overview of this and other inhibitors, along with detailed experimental protocols to facilitate further research. The provided diagrams offer a visual representation of the complex signaling and experimental workflows involved in studying SAMHD1. As new inhibitors are discovered and characterized, a thorough understanding of their comparative performance and mechanisms of action will be crucial for advancing the development of novel therapies targeting SAMHD1-related diseases.
References
- 1. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Modulation of SAMHD1 Activity by CDK4/6 Inhibitors Improves Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Substrates and Inhibitors of SAMHD1 | PLOS One [journals.plos.org]
- 11. Substrates and Inhibitors of SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]
A Comparative Guide to the Reproducibility and Reliability of Cephalosporin C Zinc Salt Experimental Data
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. This guide provides a comparative analysis of Cephalosporin C Zinc Salt, focusing on the reproducibility and reliability of its experimental data in key applications. We will delve into its performance against alternatives, supported by experimental data and detailed methodologies.
Superior Potency in SAMHD1 Inhibition
A significant area of research involving Cephalosporin C is its role as an inhibitor of the sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1), a triphosphohydrolase that regulates intracellular deoxynucleoside triphosphate (dNTP) pools and is involved in innate immunity. Experimental data demonstrates a substantial difference in the inhibitory potency between the zinc salt and the sodium salt of Cephalosporin C.
The zinc salt of Cephalosporin C has been shown to be a potent inhibitor of SAMHD1, with a reported IC50 of 1.1 ± 0.1 μM.[1] In stark contrast, the sodium salt form is significantly less potent, with an IC50 of 213 ± 30 μM.[2] This represents a 200-fold increase in potency for the zinc salt, a critical factor for researchers studying SAMHD1 inhibition as it allows for the use of lower concentrations, potentially reducing off-target effects and leading to more reliable and reproducible in vitro and in vivo data.
Table 1: Comparison of IC50 Values for SAMHD1 Inhibition
| Compound | IC50 (μM) |
| This compound | 1.1 ± 0.1[1] |
| Cephalosporin C Sodium Salt | 213 ± 30[2] |
This marked difference in potency suggests that experimental results using the zinc salt are likely to be more robust and reproducible, as the clear dose-response relationship at lower concentrations is less prone to experimental noise.
Enhanced Stability and Purity Considerations
The chemical stability of a compound is a critical factor influencing the reliability of experimental data. Aqueous solutions of Cephalosporin C are known to be unstable at pH values below 2 and above 9.[3] The zinc salt of Cephalosporin C offers an advantage in its production and purification due to its lower solubility, which facilitates its precipitation from fermentation broths.[3] This property aids in achieving a higher purity of the final product, which is essential for obtaining reliable and reproducible experimental outcomes.
The stability of Cephalosporin C is also temperature-dependent. While it is unstable at a pH below 2 at 25°C, conducting certain processing steps at lower temperatures, such as 4°C, can help mitigate degradation.[3] For researchers, using a well-purified and stable form of the compound, such as the zinc salt, is crucial for ensuring that the observed biological effects are attributable to the compound itself and not to degradation products.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are outlines of key experimental protocols for assessing the activity and purity of this compound.
SAMHD1 Inhibition Assay
This high-throughput colorimetric assay is designed to measure the dNTP hydrolase activity of SAMHD1.
Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and tripolyphosphate (PPPi). Escherichia coli inorganic pyrophosphatase is then used to convert PPPi to three molecules of inorganic phosphate (Pi), which can be detected colorimetrically.
Protocol Outline:
-
Reagents: Purified SAMHD1 enzyme, dNTP substrate (e.g., dGTP), E. coli inorganic pyrophosphatase, a phosphate detection reagent (e.g., malachite green-based), assay buffer (e.g., Tris-HCl with MgCl2).
-
Procedure:
-
Add SAMHD1 to the wells of a microplate.
-
Add varying concentrations of the inhibitor (this compound or other compounds).
-
Initiate the reaction by adding the dNTP substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the inorganic pyrophosphatase.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
For a detailed protocol, refer to Seamon KJ, et al. J Biomol Screen. 2015 Jul;20(6):801-9.[2]
Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and stability of pharmaceutical compounds.
Protocol Outline:
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer or ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will depend on the specific cephalosporin and column used. For example, an 80:20 (v/v) mixture of 50 mM phosphate buffer (pH 5.0) and methanol has been used for the analysis of some third-generation cephalosporins.[4]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using the UV detector at a specific wavelength (e.g., 230 nm or 254 nm).[4]
-
-
Data Analysis: The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks. For stability studies, the degradation of the compound over time can be monitored by the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing SAMHD1 inhibitors.
Caption: Inhibition of the SAMHD1 catalytic pathway.
Conclusion
The available experimental data strongly suggests that this compound is a more potent and reliable tool for studying SAMHD1 inhibition compared to its sodium salt counterpart. Its superior potency, coupled with the advantages in purification that lead to a higher quality product, contributes to the generation of more reproducible and trustworthy experimental data. For researchers in the field, the choice of the zinc salt can significantly enhance the reliability of their findings.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cephalosporin C Zinc Salt
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cephalosporin C Zinc Salt, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential health effects. It may cause sensitization by inhalation and skin contact, leading to allergic reactions.[1][2] It is also classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential sensitization.[3][4] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from dust particles and splashes.[3] |
| Body Protection | Impervious laboratory coat or protective clothing | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. In case of inadequate ventilation, dust formation, or in emergencies, a self-contained breathing apparatus (SCBA) or a fitted N95 respirator should be used.[1][3] | To prevent inhalation of dust, which can cause respiratory irritation and sensitization.[1] |
Operational Plan for Safe Handling
Following a systematic operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder.[3][4]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before starting any procedure.[3]
-
Gather Materials: Have all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers prepared and within reach.
Handling and Experimental Procedures:
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[1][4] Use techniques such as gentle scooping and weighing on anti-static weighing paper.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1]
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Storage:
-
Container: Keep the container tightly closed when not in use.[4]
-
Location: Store in a dry and well-ventilated place.[4]
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[4]
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If respiratory symptoms occur, seek medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
| Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust. Moisten the spilled solid with water to prevent airborne dust, and then sweep or scoop it into a suitable container for disposal. Clean the spill area thoroughly with soap and water. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and contaminated disposables (gloves, weighing paper, etc.), in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[4] Do not allow the product to enter drains or waterways.[3]
-
Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.
Quantitative Data
Currently, there are no established occupational exposure limits (OELs) for this compound.[1][3][4] The available quantitative data primarily relates to its biological activity.
| Data Point | Value | Reference |
| IC₅₀ (SAMHD1 Inhibition) | 1.1 µM | [5][6] |
| Occupational Exposure Limits (OEL) | Not Available | [1][3][4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the safe handling workflow and the logical relationship of safety precautions.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between safety principles and practical applications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
